3-(1H-Indol-7-YL)propanenitrile

IDO1 inhibition Cancer immunotherapy Indoleamine 2,3-dioxygenase

Researchers developing IDO1 inhibitors for cancer immunotherapy or synthetic anion transporters for channelopathy models require regiochemically precise building blocks. The C7 position offers unique electronic and steric profiles unavailable in C3/C5 analogs. - **Proven utility**: Enables IDO1 inhibitor scaffolds with cellular IC50 values down to 14 nM; validated in squaramide anionophores (L1-L8 series) for chloride transport. - **Synthetic access**: Precursor to 3-(1H-indol-7-yl)propanoic acid via nitrile hydrolysis; reliable Pd/C hydrogenation route. - **Drug-like properties**: XlogP 2.1, TPSA 39.6 Ų, MW 170.21 g/mol. Available for immediate procurement as a C7-functionalized intermediate.

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
Cat. No. B8742291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Indol-7-YL)propanenitrile
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)CCC#N)NC=C2
InChIInChI=1S/C11H10N2/c12-7-2-5-9-3-1-4-10-6-8-13-11(9)10/h1,3-4,6,8,13H,2,5H2
InChIKeyNPNCILYWZPKZDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Indol-7-YL)propanenitrile for IDO1 and Anionophore Research


3-(1H-Indol-7-YL)propanenitrile (CAS: 140639-84-5, C11H10N2, MW: 170.21 g/mol) is a 7-substituted indole derivative featuring a propanenitrile side chain . As a member of the indole-7-propanenitrile class, it is primarily employed as a synthetic building block in medicinal chemistry and drug discovery . Its structure enables participation as a key intermediate in the preparation of IDO1 inhibitors [1] and as a structural motif in squaramide-based anionophores where the indol-7-yl substituent confers superior anion binding and transmembrane transport properties [2].

Why 7-Indolyl Substitution Is Irreplaceable


Indole derivatives bearing propanenitrile substituents at different ring positions are not interchangeable due to fundamentally distinct regiochemical reactivity, electronic distribution, and biological recognition profiles. The C7 position of the indole nucleus exhibits unique steric and electronic characteristics compared to the more commonly functionalized C3 or C5 positions, directly impacting binding pocket complementarity in IDO1 inhibition and hydrogen-bonding network formation in anionophore scaffolds [1]. In squaramide-based anionophores, compounds bearing a 7-indolyl moiety (L1, L2, L6, L8) demonstrated the highest chloride binding stability constants and most potent transmembrane transport activity in the series, whereas analogs with substituents at alternative positions exhibited substantially reduced efficacy [2].

Comparative Evidence vs. Closest Analogs


IDO1 Inhibitory Potency

Compounds incorporating the 3-(1H-Indol-7-YL)propanenitrile scaffold exhibit IDO1 inhibitory activity. One derivative bearing this scaffold showed an IC50 of 76 nM against IDO1 in IFN-γ stimulated human HeLa cells assessed as inhibition of kynurenine production [1]. A related structural analog from the same chemical series demonstrated an IC50 of 14 nM in IFN-γ/LPS induced human whole blood assay measuring tryptophan/kynurenine levels after 18 hours [2]. In contrast, a distinct recombinant human IDO1 assay using L-tryptophan as substrate reported an IC50 of 3,180 nM (3.18 μM) for a compound containing this motif [3]. This 42-fold to 227-fold range in potency across assay systems underscores the sensitivity of activity to both specific structural context and experimental conditions, making the scaffold valuable for SAR optimization rather than a plug-and-play replacement.

IDO1 inhibition Cancer immunotherapy Indoleamine 2,3-dioxygenase

Chloride Binding by 7-Indolyl Anionophores

In a systematic structure-activity relationship study of squaramide-based anionophores L1-L8, compounds bearing a 7-indolyl/indol-7-yl substituent (L1, L2, L6, L8) were identified as the most efficient in the series for chloride binding, exhibiting high stability constants [1]. L1, L6, and L8 were further characterized as the most potent anionophores of the series, capable of mediating transmembrane anion transport [1]. Notably, L6 bearing the 3,5-bis(trifluoromethyl)phenyl group demonstrated superior transport activity compared to symmetrically-substituted squaramide analogues L9 and L10 [1]. This head-to-head comparison within the same publication establishes the 7-indolyl substitution as a critical determinant of anionophore performance.

Anion transport Chloride binding Squaramide receptors

7-Substituted vs. 3-Substituted Regiochemistry

The propanenitrile group at the C7 position of indole creates a distinct molecular topology compared to the more common C3-substituted analogs. 3-(1H-Indol-7-YL)propanenitrile (MW: 170.21 g/mol, exact mass: 170.0845) exhibits specific calculated physicochemical properties: XlogP = 2.1, topological polar surface area (TPSA) = 39.6 Ų, and 2 rotatable bonds . While direct quantitative activity comparisons between C7- and C3-substituted propanenitrile derivatives are not available from published studies, the regiochemical difference is fundamental: 3-substituted indoles represent the vast majority of biologically active indole derivatives reported in the literature and serve as a baseline comparator [1]. The C7 substitution pattern of the target compound offers a complementary vector for fragment growth and scaffold diversification not accessible from C3-functionalized intermediates.

Regiochemistry Indole functionalization Medicinal chemistry

Synthetic Route: Catalytic Hydrogenation

3-(1H-Indol-7-YL)propanenitrile is synthesized via catalytic hydrogenation of 7-[2-(E)-cyanoethenyl]indole (0.28 g) in ethanol (75 mL) over 10% palladium on charcoal (0.1 g) at 50 psi for 4 hours . This synthetic route differs from the synthesis of 3-substituted indole propanenitriles, which typically involve reactions at the indole C3 position using indole with cyanoacetic acid in the presence of acetic anhydride . The distinct starting material (7-substituted indole vs. unsubstituted indole) and reaction conditions (hydrogenation vs. condensation) reflect the different accessibility and reactivity of the C7 versus C3 positions of the indole nucleus.

Organic synthesis Catalytic hydrogenation Indole derivatives

Application Scenarios for 3-(1H-Indol-7-YL)propanenitrile


Lead Optimization for IDO1 Inhibitors

Research groups developing IDO1 inhibitors for cancer immunotherapy applications may utilize 3-(1H-Indol-7-YL)propanenitrile as a key pharmacophore component. BindingDB data confirm that derivatives of this scaffold achieve IC50 values ranging from 14 nM to 76 nM in cellular assays [1][2]. The compound serves as a versatile core for systematic structure-activity relationship campaigns aimed at optimizing potency across different assay formats (cellular vs. recombinant enzyme) and improving pharmacokinetic properties. Researchers should anticipate that significant medicinal chemistry optimization will be required to translate the scaffold's cellular activity into therapeutically viable candidates.

Synthetic Anionophores for Chloride Transport

Investigators developing synthetic anion transporters for studying cystic fibrosis, channelopathies, or anion sensing should prioritize the 7-indolyl substitution pattern. Direct comparative evidence demonstrates that squaramide-based anionophores bearing a 7-indolyl/indol-7-yl moiety (L1, L2, L6, L8) exhibit the highest chloride binding stability constants and most potent transmembrane transport activity within the L1-L8 series [3]. Compound L6, incorporating the 3,5-bis(trifluoromethyl)phenyl group alongside the 7-indolyl motif, outperformed symmetrically-substituted analogues L9 and L10, establishing this substitution pattern as a validated design element for high-efficiency anion transporters [3].

C7-Functionalization for Fragment-Based Discovery

Medicinal chemistry teams seeking to diversify indole-based compound libraries beyond the common C3-functionalized chemotype should procure 3-(1H-Indol-7-YL)propanenitrile as a C7-substituted building block. The compound's calculated properties (XlogP = 2.1, TPSA = 39.6 Ų, MW = 170.21 g/mol) place it within favorable drug-like chemical space . The C7 substitution provides a distinct growth vector for fragment elaboration, enabling exploration of chemical space inaccessible from C3-functionalized intermediates. The nitrile group offers a synthetic handle for further transformations including hydrolysis to carboxylic acids, reduction to primary amines, or cycloaddition reactions.

Nitrile Hydrolysis to 7-Carboxyethylindole

Synthetic chemists requiring 3-(1H-indol-7-yl)propanoic acid (CAS: 1516769-67-7) or related 7-substituted indole carboxylic acids may utilize 3-(1H-Indol-7-YL)propanenitrile as a direct precursor via nitrile hydrolysis . The nitrile functionality provides a masked carboxylic acid equivalent that can be revealed under acidic or basic hydrolysis conditions. This application scenario is supported by the compound's well-characterized synthetic route from 7-[2-(E)-cyanoethenyl]indole via Pd/C hydrogenation , establishing a reliable supply chain for procurement.

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